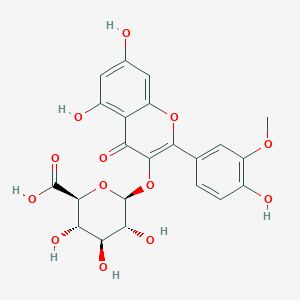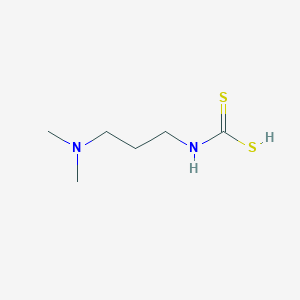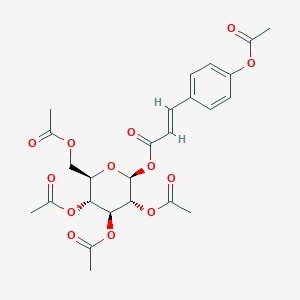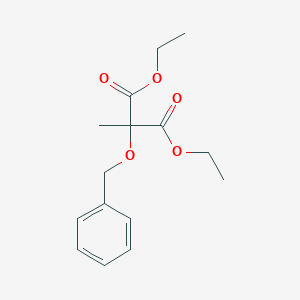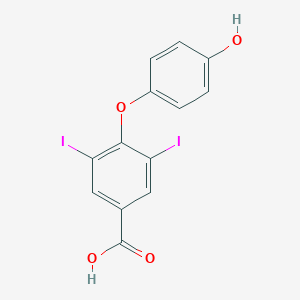
4-(4-Hydroxyphenoxy)-3,5-diiodobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Hydroxyphenoxy)-3,5-diiodobenzoic acid, also known as diiodosalicylic acid (DISA), is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of DISA in inducing apoptosis in cancer cells is not fully understood. However, studies have suggested that DISA may inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in cell division and growth. Additionally, DISA has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
生化和生理效应
DISA has been shown to have several biochemical and physiological effects. In cancer cells, DISA induces apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential. Additionally, DISA has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In materials science, DISA has been used as a linker molecule in the synthesis of MOFs, leading to the formation of porous materials with high surface area and gas adsorption capacity. In environmental science, DISA has been shown to effectively remove heavy metals such as lead and cadmium from contaminated water.
实验室实验的优点和局限性
One of the advantages of using DISA in lab experiments is its relatively simple synthesis method. Additionally, DISA has been shown to have low toxicity in vitro, making it a promising candidate for further studies. However, one limitation of using DISA in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments. Additionally, the mechanism of action of DISA is not fully understood, which can make it challenging to design experiments to investigate its effects.
未来方向
There are several future directions for research on DISA. In medicinal chemistry, further studies are needed to investigate the potential of DISA as a cancer therapy. This includes studies on the pharmacokinetics and toxicity of DISA in vivo, as well as investigations into its efficacy in combination with other anti-cancer drugs. In materials science, research on the synthesis and properties of DISA-based MOFs is ongoing, with potential applications in gas storage and separation. In environmental science, further studies are needed to investigate the potential of DISA for the removal of other heavy metals from contaminated water. Additionally, studies on the mechanism of action of DISA are needed to better understand its effects and design more effective experiments.
合成方法
The synthesis of DISA involves the reaction of 4-hydroxyphenol with 3,5-diiodobenzoic acid in the presence of a catalyst, such as copper(II) acetate. The reaction results in the formation of DISA as a white crystalline solid. This synthesis method has been reported in several scientific studies, and the purity of the synthesized compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
DISA has been studied for its potential applications in several scientific fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, DISA has been investigated for its anti-cancer properties. Studies have shown that DISA can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. In materials science, DISA has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage and separation. In environmental science, DISA has been studied for its ability to remove heavy metals from contaminated water.
属性
CAS 编号 |
1838-55-7 |
|---|---|
产品名称 |
4-(4-Hydroxyphenoxy)-3,5-diiodobenzoic acid |
分子式 |
C13H8I2O4 |
分子量 |
482.01 g/mol |
IUPAC 名称 |
4-(4-hydroxyphenoxy)-3,5-diiodobenzoic acid |
InChI |
InChI=1S/C13H8I2O4/c14-10-5-7(13(17)18)6-11(15)12(10)19-9-3-1-8(16)2-4-9/h1-6,16H,(H,17,18) |
InChI 键 |
LPNQFIJWELQLRO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C(=O)O)I |
规范 SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C(=O)O)I |
同义词 |
4-(p-Hydroxyphenoxy)-3,5-diiodobenzoic Acid; 3,5-Diiodo-4-(4’-hydroxyphenoxy)benzoic Acid; 4-(4-Hydroxyphenoxy)-3,5-diiodobenzoic Acid; 3,5-Diiodothyroformic Acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



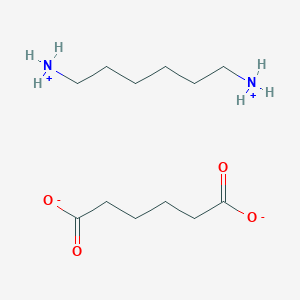
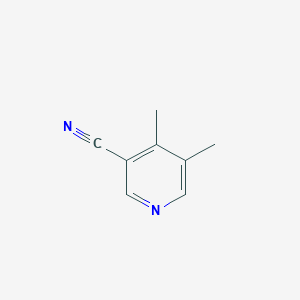
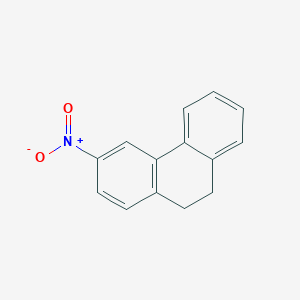

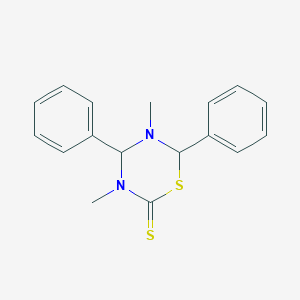
![6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine](/img/structure/B106404.png)
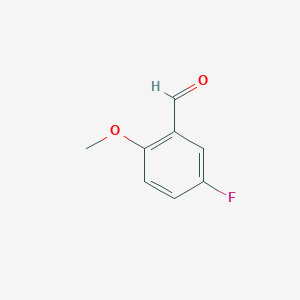
![6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid](/img/structure/B106411.png)
![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B106415.png)
![Phenol, 4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]-](/img/structure/B106418.png)
